molecular formula C17H13BrN2O6 B3965734 5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3965734
M. Wt: 421.2 g/mol
InChI Key: JCJWHGKUHWZVCC-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H13BrN2O6 and its molecular weight is 421.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.99570 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been explored in various chemical reactions and synthesis processes. Kammel et al. (2015) investigated the reactions of brominated lactams with thioamides, revealing unexpected coupling reactions and product formations (Kammel et al., 2015). Additionally, Bhadange and Ganorkar (2012) synthesized 3-bromo substituted flavones, showcasing the versatility of brominated compounds in organic synthesis (Bhadange & Ganorkar, 2012).

Photodynamic Therapy Applications

Research by Pişkin et al. (2020) highlighted the potential of bromo-substituted compounds in photodynamic therapy, particularly for cancer treatment. They synthesized new zinc phthalocyanine compounds with significant singlet oxygen quantum yield, demonstrating their potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Compounds with bromo and methoxy groups have been evaluated for their antimicrobial and anti-inflammatory properties. Bhandari et al. (2010) developed hybrid molecules with potential anti-inflammatory agents showing reduced gastrointestinal ulcerogenicity and significant nitric oxide releasing activity (Bhandari et al., 2010). Kalshetty et al. (2012) synthesized indole derivatives, including compounds with methoxy and bromo substituents, and evaluated them for antimicrobial potential (Kalshetty et al., 2012).

Bioevaluation in Agricultural Applications

Kumari et al. (2014) conducted a bioevaluation of compounds including bromo and methoxy phenylpropenones, which demonstrated nematicidal activity against Meloidogyne javanica, a root-knot nematode, indicating potential agricultural applications (Kumari et al., 2014).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of bromo-substituted compounds has been extensive. For instance, Singh and Ansari (2017) synthesized nanoparticles of 3-styrylindoles, including a derivative with a bromo substituent, demonstrating enhanced fluorescence emission, which could have implications in materials science and nanotechnology (Singh & Ansari, 2017).

HIV-1 Treatment

Chander et al. (2018) explored 3-hydroxy-indolin-2-one analogs, which include bromo and methoxy substituents, for their potential as anti-HIV-1 agents, demonstrating promising results against the HIV-1 RT enzyme and HIV-1 in vitro (Chander et al., 2018).

Properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O6/c1-26-15-5-2-9(6-13(15)20(24)25)14(21)8-17(23)11-7-10(18)3-4-12(11)19-16(17)22/h2-7,23H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJWHGKUHWZVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
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5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.